molecular formula C14H11NO2 B14917059 N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B14917059
M. Wt: 225.24 g/mol
InChI Key: PNWCAJOHADLHEN-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a carboxamide group and an ethynylphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

    N-(3-ethynylphenyl)-3-fluorobenzamide: Studied for its potential as an anticancer agent.

Uniqueness

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide is unique due to its furan ring structure, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C14H11NO2/c1-3-11-5-4-6-12(9-11)15-14(16)13-8-7-10(2)17-13/h1,4-9H,2H3,(H,15,16)

InChI Key

PNWCAJOHADLHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C#C

Origin of Product

United States

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